
5-Bromo-2,2-dimethylhex-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,2-dimethylhex-3-yne: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and two methyl groups attached to the second carbon of a hex-3-yne backbone. The presence of the bromine atom and the triple bond makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-dimethylhex-3-yne typically involves the bromination of 2,2-dimethylhex-3-yne. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the fifth carbon position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2,2-dimethylhex-3-yne can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.
Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkenes.
Oxidation Reactions: The compound can be oxidized to form carbonyl-containing products, such as ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in inert solvents like dichloromethane.
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.
Major Products Formed:
Substitution: 5-Hydroxy-2,2-dimethylhex-3-yne or 5-Amino-2,2-dimethylhex-3-yne.
Addition: 5,5-Dibromo-2,2-dimethylhexane or 5-Bromo-2,2-dimethylhex-3-ene.
Oxidation: 5-Oxo-2,2-dimethylhexanoic acid or 5-Oxo-2,2-dimethylhex-3-yne.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2,2-dimethylhex-3-yne is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other transformations.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to its ability to introduce bromine atoms into target structures.
Medicine: In medicinal chemistry, this compound serves as an intermediate in the development of drugs with potential therapeutic effects, such as anticancer or antimicrobial agents.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,2-dimethylhex-3-yne in chemical reactions involves the reactivity of the bromine atom and the triple bond. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition and oxidation reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, facilitating the formation of diverse products.
Comparación Con Compuestos Similares
2,2-Dimethylhex-3-yne: Lacks the bromine atom, making it less reactive in substitution reactions.
5,5-Dimethyl-3-heptyne: Similar structure but with an additional carbon atom, affecting its reactivity and applications.
2,2,5-Trimethyl-3-hexyne: Contains an extra methyl group, influencing its steric and electronic properties.
Uniqueness: 5-Bromo-2,2-dimethylhex-3-yne is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research and industrial applications.
Propiedades
Número CAS |
72343-39-6 |
|---|---|
Fórmula molecular |
C8H13Br |
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
5-bromo-2,2-dimethylhex-3-yne |
InChI |
InChI=1S/C8H13Br/c1-7(9)5-6-8(2,3)4/h7H,1-4H3 |
Clave InChI |
VGAJORNGXUCDJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


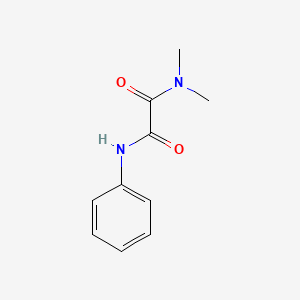
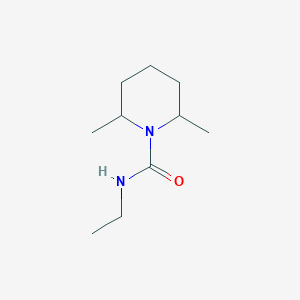


![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
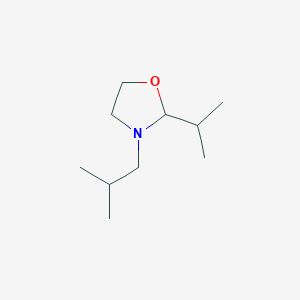

![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
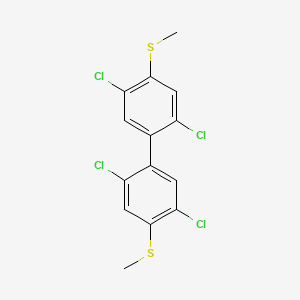
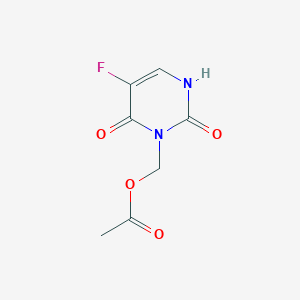

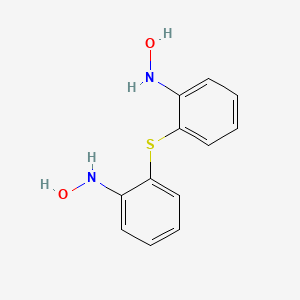
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
